molecular formula C11H12BrNO2 B8153735 6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one

6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one

Cat. No.: B8153735
M. Wt: 270.12 g/mol
InChI Key: MVAJIQFHJUWJLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one is a heterocyclic compound that features a bromine atom, an isobutyl group, and a benzo[d]oxazol-2(3H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one typically involves the selective bromination of benzo[d]oxazol-2(3H)-one derivatives. One environmentally friendly method involves using a urea-hydrogen peroxide complex and hydrobromic acid. This method allows for high yields (75%-93%) and precise control over the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of cost-effective and readily available reagents, such as hydrobromic acid, is crucial for maintaining economic viability in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the bromine atom or other functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzo[d]oxazol-2(3H)-one derivatives, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and isobutyl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-3-isobutylbenzo[d]oxazol-2(3H)-one is unique due to the presence of both a bromine atom and an isobutyl group, which confer specific reactivity and binding properties. This makes it particularly valuable in applications requiring selective interactions with biological targets or specific chemical reactivity.

Properties

IUPAC Name

6-bromo-3-(2-methylpropyl)-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO2/c1-7(2)6-13-9-4-3-8(12)5-10(9)15-11(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVAJIQFHJUWJLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Br)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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